Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a quinoxaline ring system, a benzenesulfonamide group, and an ethyl ester functional group
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, benzenesulfonyl chloride, and piperidine carboxylate esters. The synthetic route may involve:
Nucleophilic substitution: Reacting quinoxaline derivatives with benzenesulfonyl chloride to form the benzenesulfonamidoquinoxaline intermediate.
Esterification: The intermediate is then reacted with ethyl piperidine-4-carboxylate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring and the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate can be compared with other piperidine derivatives and quinoxaline-based compounds:
Piperidine Derivatives: Compounds like piperidine-4-carboxylate esters and piperidine-3-carboxylate esters share similar structural features but differ in their biological activities and applications.
Quinoxaline-Based Compounds: Quinoxaline derivatives such as quinoxaline-2-carboxylates and quinoxaline-3-carboxylates have different substitution patterns and exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-2-30-22(27)16-12-14-26(15-13-16)21-20(23-18-10-6-7-11-19(18)24-21)25-31(28,29)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKWTVGOVAFBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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